Comprehensive Technical Guide: (2-Ethoxypyridin-4-yl)methanamine dihydrochloride (CAS: 2411285-66-8)
Comprehensive Technical Guide: (2-Ethoxypyridin-4-yl)methanamine dihydrochloride (CAS: 2411285-66-8)
Executive Summary
(2-Ethoxypyridin-4-yl)methanamine dihydrochloride is a highly versatile building block extensively utilized in modern medicinal chemistry and drug discovery ()[1]. Featuring an ethoxy-substituted pyridine ring coupled with a primary methanamine, this compound serves as a critical pharmacophore for designing kinase inhibitors, allosteric modulators, and central nervous system (CNS) active agents. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and analytical validation protocols, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the structural nuances of (2-Ethoxypyridin-4-yl)methanamine dihydrochloride is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the dihydrochloride salt ()[1][2]:
| Parameter | Value |
| Chemical Name | (2-Ethoxypyridin-4-yl)methanamine dihydrochloride |
| CAS Registry Number | 2411285-66-8 |
| Free Base CAS Number | 869294-22-4 |
| Molecular Formula | C8H14Cl2N2O |
| Molecular Weight | 225.12 g/mol |
| SMILES | CCOC1=NC=CC(=C1)CN.Cl.Cl |
| Purity Standard | ≥95% (Commercial grade) |
| Storage Conditions | Room temperature, keep dry and cool; inert atmosphere preferred |
Structural Causality in Drug Design
The molecule is strategically designed to offer multiple interaction points within a target protein's binding site:
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The Ethoxy Group (-OCH2CH3): Provides localized lipophilicity, allowing the molecule to occupy hydrophobic pockets. The oxygen atom can also act as a weak hydrogen-bond acceptor.
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The Pyridine Core: Facilitates π−π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) often found in the hinge region of kinases.
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The Methanamine Moiety (-CH2NH2): At physiological pH, the primary amine is protonated, serving as a strong hydrogen-bond donor and enabling electrostatic interactions with acidic residues (e.g., Asp, Glu) in the solvent-exposed channels of target proteins ()[3].
Pharmacophore mapping of the compound within a target binding site.
Synthetic Methodology & Protocol
The synthesis of the dihydrochloride salt must be carefully controlled to prevent the oxidation of the primary amine and to ensure high purity. The following protocol outlines a robust, scalable pathway.
Experimental Workflow
Synthetic workflow for (2-Ethoxypyridin-4-yl)methanamine dihydrochloride.
Step-by-Step Protocol & Causality
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Procedure: Dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol. Slowly add a stoichiometric excess of sodium ethoxide (NaOEt) at 0°C. Reflux the mixture for 4-6 hours under an inert argon atmosphere.
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Causality: The chlorine atom at the 2-position of the pyridine ring is highly activated toward SNAr due to the electron-withdrawing nature of the pyridine nitrogen and the para-cyano group. NaOEt serves as both the nucleophile and the base, selectively displacing the chloride to form 2-ethoxy-4-cyanopyridine.
Step 2: Nitrile Reduction
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Procedure: Transfer the purified 2-ethoxy-4-cyanopyridine to a high-pressure hydrogenation reactor. Add Raney Nickel or Palladium on Carbon (Pd/C) as a catalyst in an ammoniacal methanol solution. Pressurize with H₂ gas (approx. 50 psi) and stir at room temperature until hydrogen uptake ceases.
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Causality: The reduction of the nitrile to a primary amine can often lead to secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. The addition of ammonia shifts the equilibrium, suppressing this side reaction and maximizing the yield of the primary free base (CAS: 869294-22-4) ()[4].
Step 3: Dihydrochloride Salt Formation
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Procedure: Dissolve the free base in a non-polar ethereal solvent (e.g., diethyl ether or THF). Dropwise, add a solution of anhydrous HCl in dioxane (4.0 M) while maintaining the temperature below 10°C. Filter the resulting precipitate, wash with cold ether, and dry under a vacuum.
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Causality: The free base of methanamine derivatives is often an oil or a low-melting solid that is highly susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates). Converting it to the dihydrochloride salt (CAS: 2411285-66-8) dramatically enhances bench stability, extends shelf life, and provides the high aqueous solubility required for downstream in vitro biological assays ()[2].
Analytical Validation Protocol
To ensure trustworthiness and reproducibility, every synthesized batch must undergo a self-validating analytical protocol to confirm structural integrity and purity.
Nuclear Magnetic Resonance (¹H NMR)
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Solvent: D₂O or DMSO-d₆.
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Expected Signals & Causality:
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δ 8.10 - 8.20 ppm (d, 1H): Corresponds to the proton adjacent to the pyridine nitrogen. Its downfield shift validates the integrity of the heteroaromatic ring.
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δ 7.00 - 7.20 ppm (m, 2H): Corresponds to the remaining aromatic protons on the pyridine core.
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δ 4.30 - 4.40 ppm (q, 2H): The methylene protons of the ethoxy group. The quartet splitting pattern confirms coupling with the adjacent methyl group.
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δ 4.10 - 4.20 ppm (s, 2H): The benzylic methylene protons adjacent to the amine. In the dihydrochloride salt, these protons shift further downfield compared to the free base due to the strong deshielding effect of the protonated ammonium group (-NH₃⁺).
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δ 1.30 - 1.40 ppm (t, 3H): The methyl protons of the ethoxy group.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Method: Reverse-phase HPLC (C18 column) coupled with Electrospray Ionization (ESI) in positive mode.
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Validation Check: The mass spectrometer must detect the molecular ion peak of the free base [M+H]+≈153.1 m/z. A critical self-validation checkpoint is the absence of peaks at [M+H]+≈288 m/z, which confirms the successful suppression of the secondary amine dimer byproduct during the Step 2 reduction phase.
References
- Title: CA2495432A1 - Combination of an allosteric carboxylic inhibitor Source: Google Patents URL
Sources
- 1. chemscene.com [chemscene.com]
- 2. (2-Ethoxypyridin-4-yl)methanamine dihydrochloride | 2411285-66-8 [sigmaaldrich.com]
- 3. CA2495432A1 - Combination of an allosteric carboxylic inhibitor of matrix metalloproteinase-13 with celecoxib or valdecoxib - Google Patents [patents.google.com]
- 4. 148900-69-0|(2-Methoxypyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]
